2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine
Overview
Description
Azetidines are a class of organic compounds characterized by a four-membered ring structure. They are used in various fields, including medicinal chemistry, due to their unique structural and chemical properties .
Molecular Structure Analysis
Azetidines have a four-membered ring structure. The specific molecular structure of “2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine” would depend on the arrangement of the atoms and the specific functional groups present .Chemical Reactions Analysis
Azetidines can participate in a variety of chemical reactions. For instance, a series of novel 2-azetidinones were synthesized from related Schiff bases by [2+2] cycloaddition reaction . The specific reactions that “this compound” can undergo would depend on its specific structure and conditions.Scientific Research Applications
Synthesis and Antimicrobial Agents
A study by Ansari and Lal (2009) explored the synthesis of novel azetidin-2-ones, which showed promise as antimicrobial agents. This indicates that compounds including 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine can be effective in antimicrobial applications (Ansari & Lal, 2009).
Antitubercular and Antimicrobial Activities
Research by Chandrashekaraiah et al. (2014) involved synthesizing pyrimidine-azetidinone analogues that exhibited notable antimicrobial and antituberculosis activities. This suggests potential uses of azetidin-1-yl compounds in combating bacterial and fungal infections, as well as tuberculosis (Chandrashekaraiah et al., 2014).
Anti-Inflammatory Activity
Sharma, Maheshwari, and Bindal (2013) synthesized new derivatives of azetidin-2-one with anti-inflammatory properties. These findings highlight the potential of azetidin-1-yl compounds in developing anti-inflammatory drugs (Sharma, Maheshwari, & Bindal, 2013).
Synthesis and Antimicrobial Activity of Azetidin-2-One
Nayak, Shrivastava, and Singhai (2016) reported on the synthesis of azetidin-2-one fused quinoline derivatives with significant antibacterial and antifungal activities. This underlines the broad spectrum of antimicrobial applications of azetidin-1-yl compounds (Nayak, Shrivastava, & Singhai, 2016).
Azetidines and Azetines: Monocyclic
Singh, D’hooghe, and Kimpe (2008) detailed the thermal stability and reactivity of azetidines and azetidin-2-ones, which are useful in synthesizing a variety of compounds, including those with pharmaceutical applications (Singh, D’hooghe, & Kimpe, 2008).
Antidepressant and Nootropic Agents
Thomas, Nanda, Kothapalli, and Hamane (2016) synthesized Schiff’s bases and azetidinones, showing potential as antidepressant and nootropic agents. This demonstrates the utility of azetidin-1-yl compounds in central nervous system (CNS) related therapies (Thomas, Nanda, Kothapalli, & Hamane, 2016).
In Vitro Antioxidant Properties
Jaishree, Ramdas, Sachin, and Ramesh (2012) reported the synthesis of novel thiazole derivatives with azetidin-1-yl groups that exhibited potent in vitro antioxidant activities, indicating their potential in oxidative stress-related therapies (Jaishree, Ramdas, Sachin, & Ramesh, 2012).
Mechanism of Action
Target of action
The compound “2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine” belongs to the class of azetidinones, also known as β-lactams . β-lactams are known to target bacterial cell wall synthesis, specifically the penicillin-binding proteins (PBPs) which are essential for cell wall biosynthesis .
Biochemical pathways
The compound could potentially affect the peptidoglycan biosynthesis pathway, leading to bacterial cell death due to the inability to maintain cell wall integrity .
Pharmacokinetics
Β-lactams are generally well absorbed and distributed throughout the body .
Result of action
The potential result of the action of “this compound” could be the inhibition of bacterial growth due to disruption of cell wall synthesis .
Biochemical Analysis
Biochemical Properties
2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL by this compound leads to elevated levels of 2-AG, which in turn activates cannabinoid receptors CB1 and CB2 . This interaction highlights the compound’s potential in modulating endocannabinoid signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the elevation of 2-AG levels due to MAGL inhibition can lead to increased activation of CB1 and CB2 receptors, which are involved in regulating mood, appetite, pain, and inflammation . Additionally, this compound has been shown to affect synaptic transmission and neuroinflammatory responses in neuronal cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as a reversible and selective inhibitor of MAGL, competing with the 2-AG substrate for binding to the enzyme’s active site . This inhibition prevents the hydrolysis of 2-AG, leading to its accumulation and subsequent activation of cannabinoid receptors. The molecular mechanism also involves changes in gene expression related to endocannabinoid signaling and inflammatory pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of MAGL and persistent elevation of 2-AG levels.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAGL and elevates 2-AG levels without causing significant adverse effects . Higher doses may lead to toxic effects, including synaptic depression, altered sleep patterns, and decreased gamma power in electroencephalogram (EEG) recordings . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to endocannabinoid signaling. The compound interacts with MAGL, preventing the hydrolysis of 2-AG into arachidonic acid and glycerol . This inhibition alters metabolic flux and increases the levels of 2-AG, which serves as an agonist for cannabinoid receptors. The compound’s impact on metabolic pathways highlights its potential in modulating physiological processes regulated by endocannabinoid signaling.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be efficiently transported across cell membranes, allowing it to reach intracellular targets such as MAGL . Additionally, this compound exhibits a favorable distribution profile, accumulating in tissues where endocannabinoid signaling is prominent.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with MAGL and other intracellular targets . Post-translational modifications and targeting signals may further influence its localization to specific compartments or organelles, enhancing its efficacy in modulating endocannabinoid signaling pathways.
Properties
IUPAC Name |
2-(azetidin-1-yl)-3,3,3-trifluoropropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)5(4-10)11-2-1-3-11/h5H,1-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVNZGJNHPMVQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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